molecular formula C8H14FNO2 B11917134 Methyl 4-amino-1-fluorocyclohexane-1-carboxylate

Methyl 4-amino-1-fluorocyclohexane-1-carboxylate

Cat. No.: B11917134
M. Wt: 175.20 g/mol
InChI Key: DCIGCGTYPGIYRC-UHFFFAOYSA-N
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Description

Methyl 4-amino-1-fluorocyclohexane-1-carboxylate: is an organic compound with the molecular formula C8H14FNO2 It is characterized by a cyclohexane ring substituted with an amino group, a fluorine atom, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-1-fluorocyclohexane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitrocyclohexane derivatives, while reduction of the ester group may produce cyclohexanol derivatives .

Scientific Research Applications

Chemistry: In chemistry, Methyl 4-amino-1-fluorocyclohexane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel chemical reactions and the development of new synthetic methodologies .

Biology: In biological research, this compound can be used as a probe to study the effects of fluorine substitution on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its derivatives may exhibit pharmacological properties that could be useful in the treatment of various diseases .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-amino-1-fluorocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino and fluorine substituents can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The ester group may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

  • Methyl 4-amino-1-chlorocyclohexane-1-carboxylate
  • Methyl 4-amino-1-bromocyclohexane-1-carboxylate
  • Methyl 4-amino-1-iodocyclohexane-1-carboxylate

Comparison: Compared to its analogs with different halogen substituents, Methyl 4-amino-1-fluorocyclohexane-1-carboxylate exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly affect the compound’s reactivity, stability, and biological activity. This makes it a valuable compound for studying the effects of fluorine substitution in various chemical and biological contexts.

Biological Activity

Methyl 4-amino-1-fluorocyclohexane-1-carboxylate (MFC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

MFC is characterized by the following chemical properties:

  • Molecular Formula : C₈H₁₄FNO₂
  • Molecular Weight : 175.20 g/mol
  • CAS Number : 1374656-13-9
  • Structure : The compound features a cyclohexane ring with an amino group and a fluorine atom, which contribute to its unique reactivity and biological activity.

The biological activity of MFC is influenced by its interaction with various molecular targets. The presence of the amino group allows for hydrogen bonding, while the fluorine atom enhances lipophilicity and may affect the compound's binding affinity to biological receptors. The ester functionality can modulate solubility and bioavailability, crucial for pharmacological efficacy .

Interaction with Biological Targets

MFC's mechanism of action can be summarized as follows:

  • Binding Affinity : The fluorine substituent alters the electronic properties of the molecule, potentially increasing its affinity for specific enzymes or receptors.
  • Selectivity : MFC may exhibit selectivity towards certain pathways, which can be beneficial in reducing side effects in therapeutic applications.

Biological Activity

Research indicates that MFC may possess various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that MFC derivatives could inhibit cancer cell proliferation. For instance, compounds structurally similar to MFC have shown promise in targeting mitochondrial ATP synthase, a critical enzyme in cancer metabolism .
  • Antimicrobial Activity : The compound's structure allows it to interact with bacterial membranes, potentially leading to antibacterial effects. Its derivatives are being explored for their ability to combat resistant strains of bacteria .

Case Studies

Several studies have investigated the biological activity of MFC and its analogs:

  • Anticancer Study :
    • A study evaluated the growth inhibitory effects of MFC derivatives on human breast cancer cell lines (MCF-7). Results indicated that certain modifications to the MFC structure enhanced potency significantly compared to the parent compound .
  • Antimicrobial Evaluation :
    • Research focused on the antimicrobial efficacy of MFC against various pathogens. The results demonstrated that specific derivatives exhibited enhanced activity against Gram-positive bacteria, suggesting potential uses in antibiotic development .

Comparative Analysis

To better understand MFC's unique properties, a comparison with similar compounds is useful:

Compound NameStructureBiological Activity
Methyl 4-amino-1-chlorocyclohexane-1-carboxylateChloroModerate anticancer activity
Methyl 4-amino-1-bromocyclohexane-1-carboxylateBromoLower antimicrobial activity
Methyl 4-amino-1-iodocyclohexane-1-carboxylateIodoHigh lipophilicity but reduced binding affinity

MFC demonstrates superior properties due to the small size and high electronegativity of fluorine, which enhances its biological interactions compared to its halogen analogs .

Properties

Molecular Formula

C8H14FNO2

Molecular Weight

175.20 g/mol

IUPAC Name

methyl 4-amino-1-fluorocyclohexane-1-carboxylate

InChI

InChI=1S/C8H14FNO2/c1-12-7(11)8(9)4-2-6(10)3-5-8/h6H,2-5,10H2,1H3

InChI Key

DCIGCGTYPGIYRC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCC(CC1)N)F

Origin of Product

United States

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